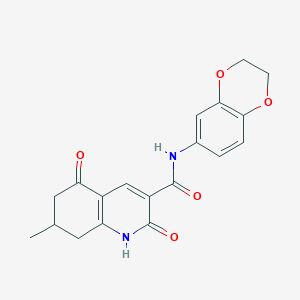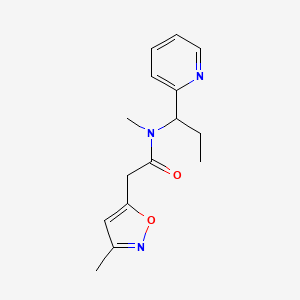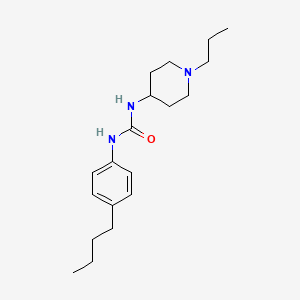![molecular formula C19H20BrN3O2 B5395940 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders.
作用机制
The mechanism of action of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves the inhibition of the dopamine transporter (4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide, 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide are primarily mediated by its effects on dopamine signaling. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control, reward, and addiction. It also enhances the locomotor activity of animals and can induce stereotypic behaviors that are characteristic of dopamine agonists.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in lab experiments is its high selectivity for 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide over other monoamine transporters such as serotonin and norepinephrine transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is its potential to induce stereotypic behaviors that can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide. One of the areas of interest is the development of more selective and potent 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide inhibitors that can be used for the treatment of various neurological disorders. Another area of research is the investigation of the role of dopamine in various physiological and pathological conditions using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide as a tool. Additionally, the potential use of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in the development of imaging agents for the diagnosis of Parkinson's disease and other neurodegenerative disorders is an area of active research.
合成方法
The synthesis of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with ethyl 2-oxo-2-(4-phenyl-1-piperazinyl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine in various physiological and pathological conditions.
属性
IUPAC Name |
4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLUIYYWXDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)


![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)